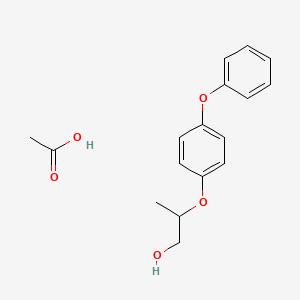

Acetic acid--2-(4-phenoxyphenoxy)propan-1-ol (1/1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

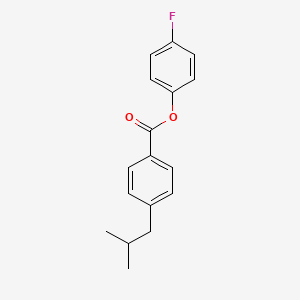

酢酸-2-(4-フェノキシフェノキシ)プロパン-1-オール (1/1) は、分子式 C15H16O3 を持つ有機化合物です。この化合物は、プロパノール骨格にフェノキシ基が結合した独特の構造で知られています。 この化合物は通常、無色からわずかに黄色の結晶性固体として見られ、エーテルやその他の有機溶媒に可溶です .

準備方法

合成経路と反応条件

酢酸-2-(4-フェノキシフェノキシ)プロパン-1-オールを合成する一般的な方法の1つは、エピクロロヒドリンとフェノールを反応させて1,3-ビス(4-フェノキシフェノキシ)-2-プロパノールを生成することです。 この中間体はその後、還元されて目的の化合物を生成します . 反応条件には、通常、水酸化ナトリウムなどの塩基と、水素化リチウムアルミニウムなどの還元剤の使用が含まれます。

工業生産方法

工業的には、酢酸-2-(4-フェノキシフェノキシ)プロパン-1-オールの生産は、同様の合成経路を使用してスケールアップすることができます。このプロセスには、高収率と純度を確保するために、反応温度と圧力を注意深く制御することが含まれます。 連続フロー反応器を使用することも、生産プロセスの効率を高めることができます .

化学反応解析

反応の種類

酢酸-2-(4-フェノキシフェノキシ)プロパン-1-オールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。

還元: アルコールやその他の還元された誘導体を生成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物

化学反応の分析

Types of Reactions

Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives .

科学的研究の応用

酢酸-2-(4-フェノキシフェノキシ)プロパン-1-オールは、科学研究において幅広い用途があります。

化学: 複雑な有機分子やポリマーの合成における中間体として使用されます。

生物学: この化合物は、酵素相互作用やタンパク質-リガンド結合の研究に使用されます。

作用機序

酢酸-2-(4-フェノキシフェノキシ)プロパン-1-オールがその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が含まれます。フェノキシ基は、タンパク質内の疎水性ポケットと相互作用することができ、ヒドロキシル基はアミノ酸残基と水素結合を形成することができます。 これらの相互作用は、酵素活性を調節し、タンパク質の機能を変え、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

- 1-(4-フェノキシフェノキシ)-2-プロパノール

- 1-(4-フェノキシフェノキシ)プロパン-2-オール

- 2-ヒドロキシプロピル 4-フェノキシフェニルエーテル

独自性

酢酸-2-(4-フェノキシフェノキシ)プロパン-1-オールは、フェノキシ基の特定の配置と、ヒドロキシル基と酢酸基の両方が存在することによって独特です。 これらの特徴の組み合わせにより、さまざまな化学反応や相互作用に参加することができ、さまざまな用途において汎用性の高い化合物になります .

類似化合物との比較

Similar Compounds

- 1-(4-phenoxyphenoxy)-2-propanol

- 1-(4-phenoxyphenoxy)propan-2-ol

- 2-hydroxypropyl 4-phenoxyphenyl ether

Uniqueness

Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol is unique due to its specific arrangement of phenoxy groups and the presence of both hydroxyl and acetic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

特性

CAS番号 |

188830-50-4 |

|---|---|

分子式 |

C17H20O5 |

分子量 |

304.34 g/mol |

IUPAC名 |

acetic acid;2-(4-phenoxyphenoxy)propan-1-ol |

InChI |

InChI=1S/C15H16O3.C2H4O2/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13;1-2(3)4/h2-10,12,16H,11H2,1H3;1H3,(H,3,4) |

InChIキー |

JPICIKHQQDIEJS-UHFFFAOYSA-N |

正規SMILES |

CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2.CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)

![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)

![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)

![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)

![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)